The synthesis of 2,4-dihydroxy-6-phenylbenzonitrile can be achieved through several methods, primarily focusing on the functionalization of the benzonitrile core. Common synthetic routes include:
The molecular structure of 2,4-dihydroxy-6-phenylbenzonitrile can be described as follows:
The structure can be represented using various notations:
C1=CC(=C(C(=C1C#N)O)O)C2=CC=CC=C2
2,4-Dihydroxy-6-phenylbenzonitrile is involved in several chemical reactions:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the compound.
2,4-Dihydroxy-6-phenylbenzonitrile has potential applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2